3,3-Dimethyl-2-(trifluoromethyl)piperidine;hydrochloride
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Overview
Description
“3,3-Dimethyl-2-(trifluoromethyl)piperidine;hydrochloride” is a chemical compound with the CAS Number: 2253629-76-2 . It has a molecular weight of 217.66 . It is a powder in physical form .
Physical And Chemical Properties Analysis
“this compound” is a powder in physical form . Its molecular weight is 217.66 .Scientific Research Applications
Synthesis and Structural Studies
- Reductive Defluorination : The compound can undergo reductive defluorination when reacted with nitrogen- or oxygen-containing nucleophiles, leading to various sulfur(IV)-containing compounds (Gupta & Shreeve, 1987).
- Direct Synthesis of (Trifluoromethyl)amines : It is used in the direct conversion of formyl groups to trifluoromethyl groups, showing its potential in organic synthesis (Dmowski & Kamiński, 1983).
- Crystal Structure Analysis : Studies include the investigation of crystal structures and molecular interactions of related compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Biological and Pharmacological Research
- Biologically Active Derivatives : Synthesis of biologically active derivatives incorporating the piperidine nucleus has been explored, with activity against various enzymes (Khalid et al., 2013).
- Cytotoxic Activities : It's utilized in the synthesis of compounds with cytotoxic activities against human tumor cell lines (Mahdavi et al., 2011).
Chemical and Material Science
- Electrophilic Fluorination : Its derivatives are involved in site-specific electrophilic fluorination processes, contributing to advances in fluorine chemistry (Banks et al., 1999).
- Synthesis of Novel Compounds : Research includes the synthesis of new compounds with trifluoromethyl groups, indicating its role in creating new chemical entities (Rioton et al., 2015).
Miscellaneous Applications
- Ring Contraction and Expansion : It's used in the ring contraction and expansion processes, demonstrating its versatility in organic synthesis (Feraldi‐Xypolia et al., 2015).
- Green Chemistry Applications : Studies include its use in green chemistry applications, like the determination of pharmaceutical compounds (Raghu, Cs, & Yogeshkumar, 2018).
Safety and Hazards
The safety data sheet for “3,3-Dimethyl-2-(trifluoromethyl)piperidine;hydrochloride” indicates that it has a GHS07 pictogram, with a signal word of "Warning" . In case of ingestion or inhalation, it is recommended to remove to fresh air, give artificial respiration if not breathing, clean mouth with water and drink afterwards plenty of water .
Mechanism of Action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . Trifluoromethylpyridines, a related group, are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Result of Action
The trifluoromethyl group is often used as a bioisostere of a chloride or a methyl group to modulate the steric and electronic properties of a lead compound or to protect a reactive methyl group from metabolic oxidation .
Action Environment
The development of fluorinated organic chemicals is becoming an increasingly important research topic in the agrochemical, pharmaceutical, and functional materials fields .
properties
IUPAC Name |
3,3-dimethyl-2-(trifluoromethyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N.ClH/c1-7(2)4-3-5-12-6(7)8(9,10)11;/h6,12H,3-5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNOSYSVRBLTOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1C(F)(F)F)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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